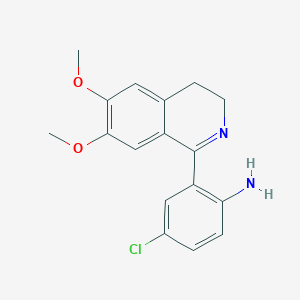
Benzenamine, 4-chloro-2-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted aniline group and a dimethoxy-dihydroisoquinoline moiety. It is often studied for its potential pharmacological properties and its role as an intermediate in the synthesis of other bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline typically involves multiple steps. One common method starts with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline, which is then reacted with 4-chloroaniline under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-Chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The chloro group in the aniline moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce dihydroisoquinoline derivatives. Substitution reactions can lead to the formation of various substituted aniline derivatives .
科学的研究の応用
4-Chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules, particularly those with potential pharmacological activity.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
作用機序
The mechanism of action of 4-chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
類似化合物との比較
Similar Compounds
4-Chloro-6,7-dimethoxyquinoline: This compound shares a similar structure but lacks the dihydroisoquinoline moiety.
6,7-Dimethoxy-3,4-dihydroisoquinoline: This compound is a precursor in the synthesis of 4-chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline and has similar pharmacological properties.
Uniqueness
4-Chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline is unique due to its combination of a chloro-substituted aniline group and a dimethoxy-dihydroisoquinoline moiety. This unique structure contributes to its distinct pharmacological properties and its potential as a versatile intermediate in organic synthesis .
特性
CAS番号 |
62206-12-6 |
|---|---|
分子式 |
C17H17ClN2O2 |
分子量 |
316.8 g/mol |
IUPAC名 |
4-chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline |
InChI |
InChI=1S/C17H17ClN2O2/c1-21-15-7-10-5-6-20-17(12(10)9-16(15)22-2)13-8-11(18)3-4-14(13)19/h3-4,7-9H,5-6,19H2,1-2H3 |
InChIキー |
KPTPDZPXSZTIPY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)CCN=C2C3=C(C=CC(=C3)Cl)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


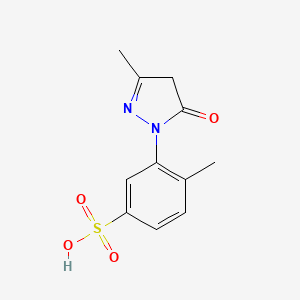

![3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan](/img/structure/B12899131.png)

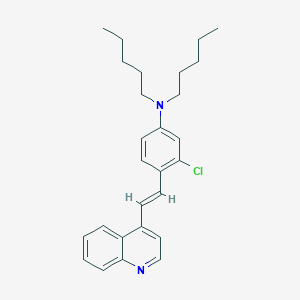
![({1-[(Pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12899147.png)
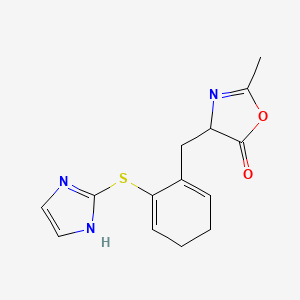
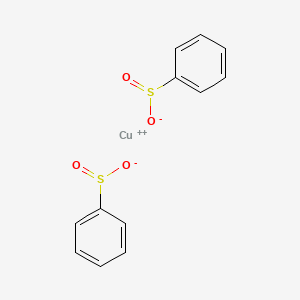

![N-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12899161.png)
![2-(Difluoromethyl)-4-methylbenzo[d]oxazole](/img/structure/B12899166.png)
![[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol](/img/structure/B12899193.png)
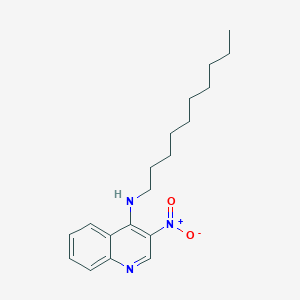
![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(1-pyrrolidinyl)ethyl ester](/img/structure/B12899206.png)
